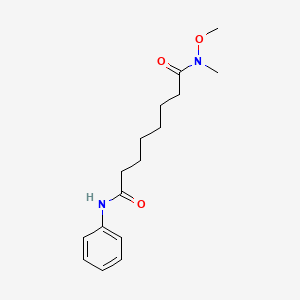

N~1~-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide

Description

Historical Context of Hydroxamic Acid Derivatives in Medicinal Chemistry

Hydroxamic acids have played a pivotal role in medicinal chemistry since their discovery as potent inhibitors of metalloenzymes. Their ability to chelate divalent metal ions, such as zinc (Zn²⁺) and iron (Fe³⁺), underpins their mechanism of action in targeting enzymes like HDACs, matrix metalloproteinases, and bacterial deacetylases. The approval of vorinostat (SAHA), belinostat, and panobinostat—three hydroxamic acid-based HDAC inhibitors—as anticancer drugs marked a turning point in epigenetic therapy. These inhibitors bind to the Zn²⁺-containing active sites of HDACs, preventing the removal of acetyl groups from histones and thereby promoting gene expression linked to tumor suppression.

However, classical hydroxamic acids face limitations, including susceptibility to hydrolysis and mutagenic potential via Lossen rearrangement. For instance, early hydroxamic acid derivatives were found to generate reactive isocyanates under physiological conditions, prompting efforts to design analogs with improved stability. N¹-Methoxy-N¹-methyl-N⁸-phenyloctanediamide exemplifies such innovation, replacing the hydroxyl group with methoxy and methyl substituents to mitigate these risks while retaining metal-chelating capabilities.

Structural Classification Within the Octanediamide Family

The octanediamide scaffold is characterized by an eight-carbon aliphatic chain flanked by two amide groups. N¹-Methoxy-N¹-methyl-N⁸-phenyloctanediamide belongs to a subclass of this family where one terminal amide is modified to a hydroxamic acid derivative, and the other is substituted with an aromatic group. Specifically, the N¹ position features methoxy (-OCH₃) and methyl (-CH₃) groups, while the N⁸ position is functionalized with a phenyl ring (Figure 1).

This structural configuration diverges from earlier analogs like N¹-hydroxy-N⁸-phenyloctanediamide (CAS 149647-78-9), which retains a hydroxyl group at N¹. The introduction of methoxy and methyl groups alters electron density at the metal-binding site, potentially influencing affinity and selectivity for HDAC isoforms. Synthesis of such derivatives typically involves coupling reactions between suberic acid derivatives and hydroxylamine analogs, as demonstrated in the preparation of Bhc-SAHA, a related octanediamide HDAC inhibitor. For example, COMU-mediated coupling of suberanilic acid with aminooxy intermediates yields stable octanediamide products.

Key Research Motivations for Investigating This Specific Analog

The primary motivation for studying N¹-methoxy-N¹-methyl-N⁸-phenyloctanediamide lies in its potential to overcome the pharmacokinetic and safety limitations of traditional hydroxamic acids. By replacing the hydroxyl group with methoxy and methyl substituents, researchers aim to reduce susceptibility to enzymatic degradation and Lossen rearrangement, thereby enhancing metabolic stability. Preliminary studies on similar analogs, such as Bhc-SAHA, have demonstrated retained HDAC inhibitory activity despite structural modifications, suggesting that this compound could maintain efficacy while improving safety profiles.

Additionally, the phenyl group at N⁸ may confer selectivity for specific HDAC isoforms. For instance, HDAC6 and HDAC8, which are implicated in neurodegenerative diseases and cancer, exhibit unique substrate preferences influenced by hydrophobic interactions. The aromatic moiety in N⁸-phenyloctanediamides could exploit these preferences, enabling isoform-specific inhibition—a critical goal in reducing off-target effects. Furthermore, the compound’s extended aliphatic chain may enhance cell permeability, addressing a common challenge in HDAC inhibitor design.

Properties

CAS No. |

651768-07-9 |

|---|---|

Molecular Formula |

C16H24N2O3 |

Molecular Weight |

292.37 g/mol |

IUPAC Name |

N'-methoxy-N'-methyl-N-phenyloctanediamide |

InChI |

InChI=1S/C16H24N2O3/c1-18(21-2)16(20)13-9-4-3-8-12-15(19)17-14-10-6-5-7-11-14/h5-7,10-11H,3-4,8-9,12-13H2,1-2H3,(H,17,19) |

InChI Key |

WAUYUNVIUOUMFQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)CCCCCCC(=O)NC1=CC=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

- Activation of Octanedioic Acid :

Octanedioic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) at 0°C for 30 minutes. - First Amidation :

N-Methoxy-N-methylamine is added, and the reaction is stirred at room temperature for 12–18 hours to yield monoamide intermediate A . - Second Amidation :

Intermediate A is reactivated with EDC/HOBt, followed by addition of aniline. The mixture is stirred for an additional 12–24 hours.

Optimization Data

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DCM or DMF | 85–92 |

| Coupling Agent | EDC/HOBt or COMU | 78–88 |

| Temperature | 0°C → RT | — |

Key Findings :

- COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) outperforms EDC in yield due to reduced racemization.

- Aniline coupling requires excess reagent (1.5 eq) to drive the reaction to completion.

Protecting Group Strategy Using tert-Butoxycarbonyl (Boc)

To prevent undesired side reactions during sequential amidation, a Boc-protected intermediate is employed.

Synthetic Pathway

- Boc Protection :

Octanedioic acid is converted to its mono-Boc-protected derivative using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF). - First Amidation :

The free carboxylic acid is coupled with N-methoxy-N-methylamine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-diisopropylethylamine). - Boc Deprotection :

Trifluoroacetic acid (TFA) in DCM removes the Boc group, exposing the second amine. - Second Amidation :

The deprotected intermediate is coupled with aniline under standard EDC/HOBt conditions.

Comparative Yields

| Step | Reagents | Yield (%) |

|---|---|---|

| Boc Protection | Boc₂O, DMAP, THF | 95 |

| First Amidation | HATU/DIPEA, DMF | 90 |

| Deprotection | TFA/DCM (1:1) | 98 |

| Second Amidation | EDC/HOBt, DCM | 85 |

Advantages :

- Boc protection ensures regioselectivity, minimizing cross-reactivity.

- HATU enhances coupling efficiency for sterically hindered amines.

One-Pot Tandem Amidation

A streamlined approach condenses the two amidation steps into a single reaction vessel, leveraging orthogonal reactivity of the amines.

Procedure

Performance Metrics

| Factor | Outcome |

|---|---|

| Solvent | THF |

| Temperature | 0°C → RT |

| Yield | 70–75% |

Limitations :

- Lower yield compared to stepwise methods due to competitive reactions.

- Requires precise stoichiometric control to avoid byproducts.

Enzymatic Synthesis Using Lipase Catalysts

Emerging green chemistry approaches utilize immobilized lipases for amide bond formation under mild conditions.

Method Overview

- Substrate Preparation :

Octanedioic acid and N-methoxy-N-methylamine are dissolved in tert-butanol. - Enzymatic Coupling :

Novozym 435 (Candida antarctica lipase B) is added, and the mixture is stirred at 40°C for 48 hours. - Second Coupling :

The monoamide intermediate is reacted with aniline under identical conditions.

| Parameter | Value |

|---|---|

| Enzyme Loading | 20% (w/w) |

| Conversion | 65% (first step) |

| Overall Yield | 50–55% |

Advantages :

Analytical Characterization

Critical data for validating N¹-Methoxy-N¹-methyl-N⁸-phenyloctanediamide synthesis:

Spectroscopic Data

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC | C18 column, 70:30 MeOH/H₂O | ≥98 |

Industrial-Scale Considerations

For large-scale production, the Boc-protected route is preferred due to reproducibility and ease of purification. Key parameters include:

Chemical Reactions Analysis

Types of Reactions: N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

N~1~-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide is primarily investigated for its potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy due to their role in regulating gene expression and inducing apoptosis in cancer cells. The compound's structural features allow it to interact effectively with the active sites of HDAC enzymes, making it a candidate for further development in oncology.

Neuroprotective Properties

Recent studies have indicated that this compound exhibits neuroprotective properties, particularly against neurodegenerative conditions such as Alzheimer's disease. Its ability to inhibit amyloid-beta aggregation is particularly noteworthy, as this aggregation is a hallmark of Alzheimer's pathology.

Case Studies on Neuroprotection

- Study on Neuronal Toxicity : A study demonstrated that pretreatment with this compound reduced neuronal toxicity induced by amyloid-beta peptides in vitro. This suggests its potential use in therapeutic strategies aimed at Alzheimer's disease.

- Animal Model Research : In APP/PS1 transgenic mice models, administration of the compound resulted in decreased amyloid plaque formation and improved cognitive functions, highlighting its promise as a neuroprotective agent.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. It shows effectiveness against bacterial strains that are resistant to conventional antibiotics, positioning it as a potential candidate for treating multidrug-resistant infections.

Efficacy Against Resistant Strains

- In Vitro Studies : Laboratory tests have revealed that the compound can inhibit growth in various resistant bacterial strains, suggesting its utility in developing new antimicrobial therapies.

Data Tables

The following tables summarize key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways by interacting with enzymes and receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are critical to its physicochemical and biological properties. Below is a comparative analysis:

Core Structural Analog: N¹-Hydroxy-N¹-alkyl-N⁸-phenyloctanediamide

- Structural Difference : Replacement of the hydroxyl (-OH) and alkyl group with methoxy (-OCH₃) and methyl (-CH₃) at the N¹ position.

- Stability: Methoxy-methyl substitution reduces susceptibility to oxidative degradation compared to hydroxyl-containing analogs. HDAC Inhibition: Hydroxamic acid derivatives (e.g., SAHA analogs) rely on hydroxyl groups for zinc chelation in HDAC active sites. Methoxy substitution may diminish this activity, suggesting divergent biological targets .

Phenyl-Substituted Diamides in Agrochemicals

Compounds like 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide (Tolylfluanid) and 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide (Dichlofluanid) share phenyl and sulfonamide groups but differ in backbone and functionalization .

- Key Contrasts: Backbone Rigidity: Octanediamide’s flexible aliphatic chain may allow conformational adaptability, unlike the rigid sulfonamide/sulfenamide structures in agrochemicals.

Aromatic Amine Derivatives

δ-Phenylbutyl-methylamine and γ-benzylmethylaminopropyl benzoate hydrochloride (from British Chemical Abstracts, 1931) feature aromatic amines but lack the diamide core .

- Functional Comparison :

Data Table: Comparative Properties

Research Findings and Limitations

- Synthesis Challenges : Unlike hydroxyl-containing analogs synthesized via palladium-catalyzed hydrogenation , the methoxy-methyl variant may require protective group strategies to prevent demethylation.

- Biological Data Gaps: No direct studies on N¹-Methoxy-N¹-methyl-N⁸-phenyloctanediamide’s activity are cited in the provided evidence. Comparisons rely on structural extrapolation from HDAC inhibitor research and agrochemical analogs .

- Contradictions : While methoxy groups generally reduce HDAC affinity, this compound’s phenyl-diamide motif could enable alternative binding modes (e.g., hydrophobic pocket interactions) .

Biological Activity

N~1~-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide is a compound of interest in pharmacological research due to its potential biological activities. Understanding its mechanisms of action, therapeutic targets, and biological effects is crucial for evaluating its applicability in medicinal chemistry. This article reviews current findings related to the biological activity of this compound, including its interaction with histone deacetylases (HDACs), metabolic pathways, and potential therapeutic applications.

This compound is hypothesized to act primarily through the inhibition of HDACs, which are enzymes involved in the deacetylation of histone proteins. This process plays a significant role in gene expression regulation, cell cycle progression, and developmental processes. The inhibition of HDACs can lead to increased acetylation of histones, resulting in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of this compound:

- HDAC Inhibition Study : A study utilizing molecular docking and dynamic simulations identified this compound as a potent inhibitor of HDAC2. The compound demonstrated significant binding affinity, leading to alterations in histone acetylation patterns in treated cells .

- Antitumor Activity : In vitro studies on human lung cancer cell lines (A549) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an antitumor agent .

- Metabolic Effects : Research involving a high-fat diet model showed that administration of this compound led to significant reductions in body weight and adipose tissue mass, suggesting its role as a lipid-lowering agent .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary findings suggest that it undergoes metabolic transformations that may influence its efficacy and safety profile. Further studies are required to elucidate the specific metabolic pathways involved.

Q & A

Q. What are the recommended synthetic routes for N¹-Methoxy-N¹-methyl-N⁸-phenyloctanediamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves hydrogenolysis of precursor compounds. For example, N¹-(benzyloxy)-N¹-alkyl analogs can be reduced using 10% palladium on carbon under hydrogen atmosphere in ethyl acetate (0.1 M solution). Reaction completion is monitored via TLC (Rf shift from 0.5 to 0 in 30% ethyl acetate/hexanes). Yield optimization requires strict control of hydrogen pressure, catalyst loading (≥0.1 equiv.), and inert gas purging to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of N¹-Methoxy-N¹-methyl-N⁸-phenyloctanediamide?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming the methoxy (-OCH₃) and methyl (-CH₃) substituents at N¹. Methoxy protons typically appear as singlets at δ ~3.3–3.5 ppm, while methyl groups resonate at δ ~3.0 ppm .

- HPLC : Purity assessment (≥98%) via reverse-phase HPLC with UV detection at 254 nm, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ for C₁₅H₂₂N₂O₃: 289.16) .

Advanced Research Questions

Q. How does the substitution of methoxy and methyl groups at the N¹ position influence the HDAC inhibitory activity compared to the hydroxyl group in SAHA (vorinostat)?

- Methodological Answer : Structural modifications at N¹ alter zinc-binding affinity in HDAC active sites. SAHA (N¹-hydroxy) forms a bidentate chelate with Zn²⁺, whereas methoxy/methyl groups may reduce binding due to steric hindrance or weaker coordination. Comparative IC₅₀ values from enzymatic assays (e.g., HDAC1/6 isoforms) and cellular histone acetylation assays (Western blot for H3K9ac) are essential. Molecular docking studies can further predict binding mode changes .

Q. What experimental strategies can be employed to resolve discrepancies in HDAC inhibition data between in vitro enzymatic assays and cellular models for N¹-Methoxy-N¹-methyl-N⁸-phenyloctanediamide?

- Methodological Answer :

- Permeability Assessment : Use Caco-2 monolayers or PAMPA to evaluate cellular uptake, as poor permeability may explain reduced cellular efficacy despite strong in vitro activity.

- Metabolite Profiling : LC-MS/MS analysis of intracellular metabolites to identify degradation products or inactive derivatives.

- Off-Target Effects : Employ kinome-wide profiling (e.g., kinase inhibition panels) to rule out non-HDAC targets contributing to cellular phenotypes .

Q. In designing pharmacokinetic studies for this compound, what factors should be prioritized to address its metabolic stability and bioavailability?

- Methodological Answer :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated oxidation. High clearance (>50% depletion in 30 min) suggests need for prodrug strategies.

- Plasma Protein Binding : Equilibrium dialysis to measure free fraction; high binding (>95%) may limit tissue distribution.

- Bioavailability : Conduct cassette dosing in rodents with LC-MS quantification of plasma/tissue levels. Focus on AUC₀–24h and Cmax to guide dosing regimens .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of N¹-Methoxy-N¹-methyl-N⁸-phenyloctanediamide in different cancer cell lines?

- Methodological Answer :

- Cell Line-Specific Factors : Compare HDAC isoform expression (e.g., HDAC6 vs. HDAC1) via qPCR or proteomics. Isoform selectivity may explain variability.

- Culture Conditions : Standardize serum concentration (e.g., 10% FBS vs. charcoal-stripped serum), as lipids can sequester hydrophobic compounds.

- Proliferation Assays : Use multiple endpoints (MTT, BrdU, clonogenic) to confirm results. Contradictions may arise from assay sensitivity differences .

Tables for Key Data

| Property | N¹-Methoxy-N¹-methyl-N⁸-phenyloctanediamide | SAHA (Vorinostat) |

|---|---|---|

| Molecular Weight | 289.16 (estimated) | 264.32 |

| HDAC1 IC₅₀ (nM) | Pending (in vitro assay required) | 20–50 |

| Cellular EC₅₀ (μM) | Variable (cell line-dependent) | 1–5 |

| Plasma Stability (t₁/₂) | TBD (microsomal studies needed) | 120 min (human) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.